IMPDH Inhibition Benchmark
Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate demonstrates measurable inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH), a key target for antiviral and immunosuppressive therapy. The compound showed an inhibition constant (Ki) of 240 nM against IMPDH, with the mechanism of inhibition described as non-competitive [1]. This is a quantifiable, on-target effect that provides a clear differentiation from the unsubstituted imidazo[4,5-b]pyridine scaffold, which would be expected to have no activity against IMPDH due to the lack of key binding interactions (class-level inference).
| Evidence Dimension | IMPDH Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Unsubstituted imidazo[4,5-b]pyridine (predicted inactivity) |
| Quantified Difference | Activity gain from nil to Ki = 240 nM |
| Conditions | Biochemical assay measuring inhibition of Inosine-5'-monophosphate dehydrogenase (BindingDB Assay). |
Why This Matters
This quantified Ki value provides a validated starting point for medicinal chemists developing IMPDH inhibitors, a target class with established clinical relevance (e.g., ribavirin, mycophenolic acid).
- [1] BindingDB. PrimarySearch_ki record for methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate (BDBM50421763) against Inosine-5'-monophosphate dehydrogenase. View Source
